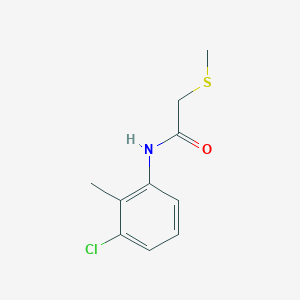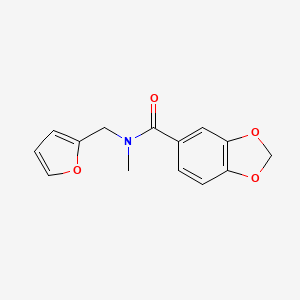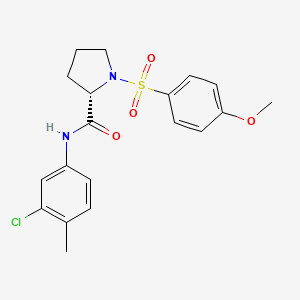![molecular formula C13H12ClNO2 B7475568 N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)
N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide, also known as FCPR03, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the class of furan carboxamides and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in the regulation of cell growth, proliferation, and survival. This compound has been found to inhibit the activity of PI3K, Akt, and mTOR, leading to the induction of cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide in lab experiments is its potent anti-cancer activity against a wide range of cancer cell lines. This compound has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide. One potential direction is to further investigate its anti-cancer activity and mechanism of action. Studies could also focus on the development of more soluble analogs of this compound for in vivo studies. In addition, further studies could explore the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
合成法
The synthesis of N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide involves the reaction of 3-chlorobenzylamine with furan-2-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in dichloromethane at room temperature for several hours, and the resulting product is purified by column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.
In addition to its anti-cancer activity, this compound has also been studied for its potential use in the treatment of neurological disorders. Studies have shown that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(13(16)12-6-3-7-17-12)9-10-4-2-5-11(14)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDCERSKRWYDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)

![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)


![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)



![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)